4-氯-2-甲基嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

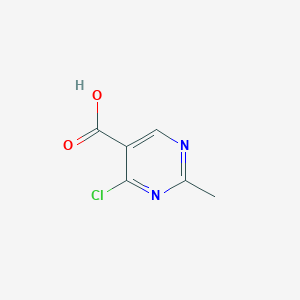

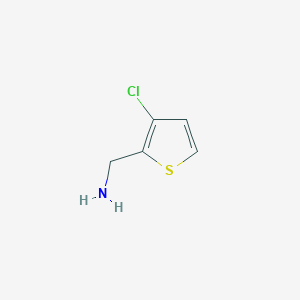

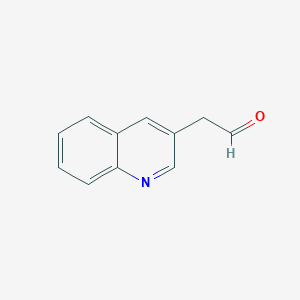

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance and is considered an active pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyrimidine-5-carboxylic acid is represented by the InChI code: 1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) . The molecular weight of this compound is 172.57 .Physical And Chemical Properties Analysis

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound is slightly soluble in water .科学研究应用

Synthesis of Anticancer Agents

“4-Chloro-2-methylpyrimidine-5-carboxylic acid” can be utilized in the synthesis of new quinazolin-4(3H)-one derivatives, which have been characterized for their spectral properties and evaluated for anticancer activities .

Modulation of Stearoyl-CoA Desaturase (SCD)

This compound is used in the preparation of substituted pyridazine- and pyridinecarboxamides, which act as modulators of Stearoyl-CoA Desaturase (SCD), an enzyme involved in fatty acid metabolism .

Synthesis of Antifungal Agents

It may also be involved in the synthesis of new pyrimidine derivatives with potential antifungal activities. These synthesized compounds could be evaluated against various phytopathogenic fungi and compared with control fungicides for efficacy .

Computational Chemistry and Molecular Modeling

The compound’s data can be used in computational chemistry programs to produce simulations and visualizations, aiding in the understanding of its interactions at the molecular level .

Synthesis of Amines

“4-Chloro-2-methylpyrimidine-5-carboxylic acid” might be a precursor in the synthesis of amines, such as (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, which could have various applications in chemical research .

安全和危害

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

4-chloro-2-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYWNHCFAFXDLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627511 |

Source

|

| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylpyrimidine-5-carboxylic acid | |

CAS RN |

933702-81-9 |

Source

|

| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)